molecular formula C14H16Cl2N2O3S B5195236 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide

Cat. No.: B5195236
M. Wt: 363.3 g/mol
InChI Key: AIHBXYIYQKPUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide is a complex organic compound with a unique structure It features a cyclopropane ring, a dichloroethenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common approach is to start with the cyclopropane ring formation, followed by the introduction of the dichloroethenyl group and the sulfamoylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The dichloroethenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The sulfamoylphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide: Lacks the sulfamoylphenyl group.

    2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide: Lacks the dichloroethenyl group.

    3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide: Lacks the sulfamoyl group.

Uniqueness

The presence of both the dichloroethenyl group and the sulfamoylphenyl group in 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide makes it unique. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3S/c1-14(2)10(7-11(15)16)12(14)13(19)18-8-3-5-9(6-4-8)22(17,20)21/h3-7,10,12H,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHBXYIYQKPUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.